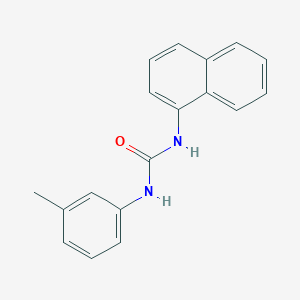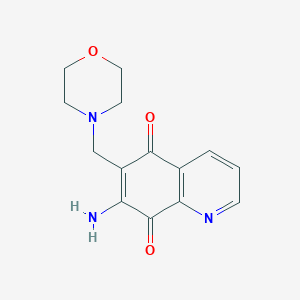
5,8-Quinolinedione, 7-amino-6-(4-morpholinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-6-(morpholinomethyl)quinoline-5,8-dione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-(morpholinomethyl)quinoline-5,8-dione typically involves the reaction of quinoline-5,8-dione with morpholine and an appropriate amine source. The reaction conditions often include the use of aprotic solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
While specific industrial production methods for 7-Amino-6-(morpholinomethyl)quinoline-5,8-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-(morpholinomethyl)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
Scientific Research Applications
7-Amino-6-(morpholinomethyl)quinoline-5,8-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Amino-6-(morpholinomethyl)quinoline-5,8-dione involves its interaction with various molecular targets. The compound can inhibit enzymes involved in cellular processes, leading to the disruption of metabolic pathways. It can also interact with DNA and RNA, affecting gene expression and protein synthesis . The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinoline ring .
Comparison with Similar Compounds
Similar Compounds
7-Aminoquinoline-5,8-dione: Lacks the morpholinomethyl group, which can affect its biological activity and solubility.
6-Morpholinomethylquinoline-5,8-dione: Has the morpholinomethyl group at a different position, leading to different chemical and biological properties.
7-Amino-6-(piperidinylmethyl)quinoline-5,8-dione: Contains a piperidine ring instead of morpholine, which can influence its pharmacokinetics and interactions with biological targets.
Uniqueness
7-Amino-6-(morpholinomethyl)quinoline-5,8-dione is unique due to the presence of both an amino group and a morpholinomethyl group on the quinoline ring. This combination of functional groups can enhance its solubility, stability, and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
61324-56-9 |
|---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
7-amino-6-(morpholin-4-ylmethyl)quinoline-5,8-dione |
InChI |
InChI=1S/C14H15N3O3/c15-11-10(8-17-4-6-20-7-5-17)13(18)9-2-1-3-16-12(9)14(11)19/h1-3H,4-8,15H2 |
InChI Key |
BCDHNDLLNVSPBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=O)C3=C(C2=O)C=CC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


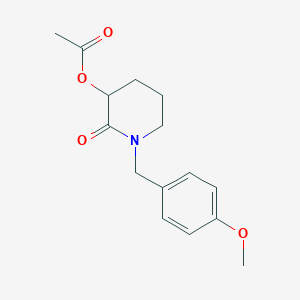
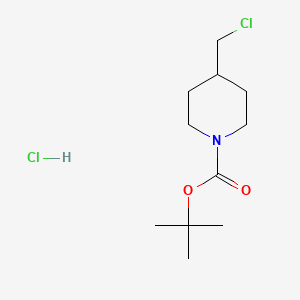


![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid](/img/structure/B11845859.png)
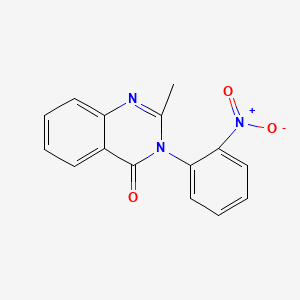
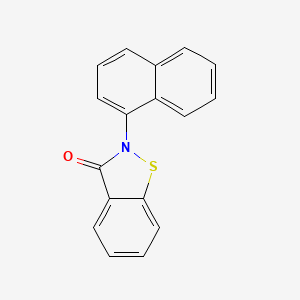
![2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol](/img/structure/B11845870.png)
![6-Benzofurancarboxaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11845878.png)
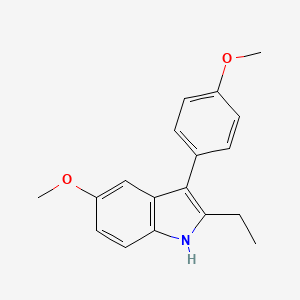
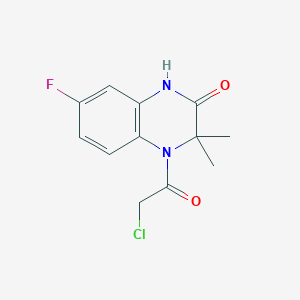
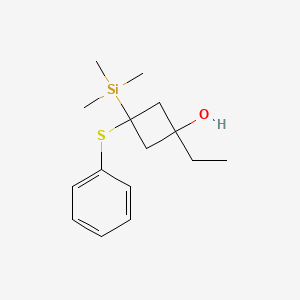
![Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11845940.png)
